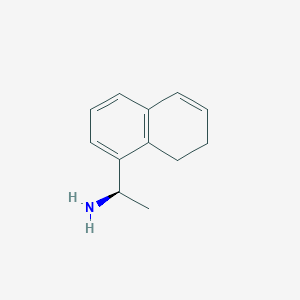

(R)-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine

Description

Properties

IUPAC Name |

(1R)-1-(7,8-dihydronaphthalen-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2,4-6,8-9H,3,7,13H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQURMSZVUIKPK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1CCC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=C1CCC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine

This technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the structural uniqueness, synthesis, and application of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine .[1][2]

Molecular Scaffold Analysis & Synthetic Methodologies

Executive Summary & Structural Significance

(R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine (CAS: 802918-45-2) represents a critical "hybrid" pharmacophore in medicinal chemistry.[1][2] It bridges the gap between the fully aromatic 1-(1-naphthyl)ethylamine (a key intermediate for the calcimimetic Cinacalcet) and the fully saturated aminotetralin class (common in serotonergic/dopaminergic ligands).[2]

The "7,8-dihydro" nomenclature implies a specific partial saturation of the naphthalene ring system.[1] Unlike the planar, fully aromatic naphthalene, the dihydronaphthalene moiety introduces a "pucker" in the ring geometry while retaining a conjugated double bond (typically at the

Key Chemical Data

| Property | Specification |

| CAS Number | 802918-45-2 |

| Molecular Formula | |

| Molecular Weight | 173.25 g/mol |

| Chirality | (R)-Enantiomer |

| Physical State | Liquid / Low-melting solid (HCl salt) |

| Predicted pKa | ~9.5 (Amine conjugate acid) |

| Storage | 2-8°C, Inert Atmosphere (Argon/Nitrogen) |

Synthetic Architecture & Chemoselectivity

Synthesizing the (R)-enantiomer with high optical purity (

Retrosynthetic Analysis

The most robust route utilizes Asymmetric Transfer Hydrogenation (ATH) or Biocatalytic Transamination to install the chiral amine, avoiding metal-catalyzed hydrogenation that risks reducing the ring alkene.[2]

Primary Pathway: 7,8-Dihydro-1-tetralone derivative

Validated Synthetic Protocol (Chemo-Enzymatic Route)

Rationale: This protocol uses an

Step 1: Precursor Synthesis

-

Starting Material: 7,8-dihydro-1-acetylnaphthalene (or corresponding ketone).[1][2]

-

Solvent: MTBE / Phosphate Buffer (pH 7.5).

Step 2: Biocatalytic Transamination

-

Enzyme: (R)-selective

-Transaminase (e.g., Arthrobacter sp.[1][2] variant). -

Amine Donor: Isopropylamine (1.5 eq) or Alanine/LDH system.[2]

Protocol:

-

Dissolve the ketone substrate (50 mM) in DMSO (5% v/v).[2]

-

Add to phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM) and Isopropylamine (1 M).[2]

-

Add lyophilized Transaminase enzyme (20 mg/mL).

-

Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

-

Monitoring: Monitor consumption of ketone via HPLC (C18 column, ACN:H2O gradient).

-

Workup: Basify to pH 12 with NaOH (aq), extract with Ethyl Acetate (

). -

Purification: Isolate the amine as the Hydrochloride salt by treating the organic phase with HCl/Dioxane.

Alternative Chemical Route (Ellman's Auxiliary)

For labs without biocatalysis capabilities, the Ellman sulfinamide method is superior to standard reductive amination.[2]

-

Condense ketone with (R)-tert-butanesulfinamide (

, THF).[2] -

Reduce the resulting ketimine with

(diastereoselective reduction).[2] -

Hydrolyze the sulfinyl group with HCl/MeOH.[2]

-

Note:

is mild enough to leave the dihydronaphthalene double bond intact.[2]

-

Structural & Mechanistic Logic (DOT Visualization)

The following diagram illustrates the critical divergence point where chemoselectivity determines whether the product is the desired Dihydronaphthalene (Target) or the over-reduced Tetralin (Impurity).

Caption: Chemoselective divergence in the synthesis of the target amine. Metal-catalyzed hydrogenation (Red) risks ring saturation, whereas hydride or enzymatic reduction (Green) preserves the dihydronaphthalene core.[1][2]

Applications in Drug Discovery[4]

Calcimimetic Analogs

This molecule is a structural isostere of the primary amine moiety found in Cinacalcet (Sensipar).[2]

-

Mechanism: Cinacalcet acts as an allosteric modulator of the Calcium-Sensing Receptor (CaSR).[2]

-

SAR Insight: Replacing the naphthyl ring with a 7,8-dihydronaphthyl ring disrupts the planarity.[1][2] This can:

Chiral Resolution Agents

Like (R)-1-(1-naphthyl)ethylamine, the 7,8-dihydro analog can be used as a chiral resolving agent for acidic racemates.[1][2] The "puckered" ring offers a different steric cleft, potentially resolving racemates that the standard naphthyl amine cannot separate.

Analytical Characterization Standards

To validate the identity of the synthesized (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine, the following analytical signatures must be confirmed.

| Method | Expected Signature |

| 1H NMR (CDCl3) | Alkene Protons: Distinct signals at |

| Chiral HPLC | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane:IPA (90:10) + 0.1% DEA.[2] Target: Single peak (ee > 98%). |

| Mass Spec (ESI+) | [M+H]+: m/z 174.12. |

References

-

BLDpharm. (2024).[2] (R)-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine Product Entry. CAS 802918-45-2.[1][2][3] Link

-

Ou, W., et al. (2013).[4] "Asymmetric Synthesis of Nonracemic Primary Amines via Spiroborate-Catalyzed Reduction." Journal of Organic Chemistry. (Describes the reduction of naphthyl oximes, adaptable to dihydro analogs). Link[1][2]

-

Truppo, M. D., et al. (2009).[4] "Efficient kinetic resolution of racemic amines using a transaminase." ChemCatChem. (Protocol for enzymatic amine synthesis). Link[1][2]

-

Google Patents. (2014).[2] CN104045568A: New process for synthesizing (R)-1-(naphthalene-1-yl)ethylamine.[1][2][5] (Base patent for the aromatic analog synthesis).[2][6] Link

-

PubChem. (2024).[2][7] Compound Summary: 1-(1-Naphthyl)ethylamine.[1][2][4][5][6][7][8][9] (Structural comparison data). Link[1][2]

Sources

- 1. prepchem.com [prepchem.com]

- 2. (1R)-1-(Naphthalen-1-yl)ethan-1-ol | C12H12O | CID 6976567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 802918-45-2|(R)-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. CN104045568A - A new process for synthesizing (R)-1-(naphthalene-1-yl)ethylamine - Google Patents [patents.google.com]

- 6. CN105294449A - Preparation method for (R)-(+)-1-(1-naphthyl)ethylamine and (S)-(-)-1-(1-naphthyl)ethylamine - Google Patents [patents.google.com]

- 7. (R)-(+)-1-(1-萘基)乙胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. (R)-(+)-1-(1-Naphthyl)ethylamine-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 9. (S)-(-)-1-(1-Naphthyl)ethylamine 99.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

Predicting the Mechanism of Action for (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine: A Technical Guide for Drug Discovery Professionals

Abstract

The elucidation of a novel compound's mechanism of action (MoA) is a critical and often resource-intensive phase in drug discovery. This guide provides a comprehensive, technically-grounded framework for predicting and validating the MoA of the novel chemical entity, (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine. Given the absence of published data for this specific molecule, we will employ a predictive workflow, starting with in silico analysis and progressing through in vitro and in vivo validation. This document is intended for researchers, scientists, and drug development professionals, offering both strategic guidance and detailed experimental protocols.

Introduction: The Imperative of MoA Determination

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is fraught with challenges. A significant hurdle is the identification of its biological target and the subsequent cascade of molecular events it triggers—its mechanism of action. A well-defined MoA is paramount for rational drug development, enabling target-based lead optimization, prediction of potential side effects, and patient stratification.[1][2]

(R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine is a novel compound with a dihydronaphthalene core and a chiral ethanamine side chain. While the biological activity of this specific molecule is uncharacterized, its structural motifs are present in compounds with known pharmacological activities, including anticancer and antiviral properties.[3][4][5][6][7][8] This structural similarity provides a logical starting point for our predictive MoA workflow.

This guide will delineate a multi-faceted approach, commencing with computational predictions to generate a testable hypothesis. This hypothesis will then be rigorously challenged through a series of in vitro and in vivo experiments designed to provide a comprehensive understanding of the compound's pharmacological profile.

In Silico Prediction: Generating a Testable Hypothesis

The initial step in characterizing a novel compound is to leverage computational tools to predict its potential biological targets.[9][10] This in silico approach is a time and cost-effective method to narrow down the vast landscape of potential protein interactions.[1][9]

Structural Similarity and Target Prediction

The fundamental principle guiding this stage is that structurally similar molecules often exhibit similar biological activities.[11][12] We will utilize a combination of ligand-based and structure-based methods to identify potential targets for (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine.

Experimental Protocol: In Silico Target Prediction

-

Compound Preparation:

-

Obtain the 2D structure of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine.

-

Convert the 2D structure to a 3D conformation using a computational chemistry software package (e.g., ChemDraw, MarvinSketch).

-

Generate the SMILES (Simplified Molecular Input Line Entry System) string for the compound.

-

-

Ligand-Based Target Prediction:

-

Utilize online prediction tools such as PASS Online, SuperDRUG2, or the ChEMBL database.[13][14]

-

Input the SMILES string or 2D structure of the compound.

-

These tools compare the input structure to a vast database of compounds with known biological activities and predict a spectrum of potential activities with associated probabilities.

-

-

Pharmacophore-Based Screening:

-

Identify the key chemical features (pharmacophore) of the compound, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

-

Use a pharmacophore modeling tool (e.g., LigandScout, MOE) to search databases of known protein structures for binding sites that can accommodate this pharmacophore.

-

-

Reverse Docking:

-

Perform reverse docking, where the compound is computationally screened against a library of protein binding sites.[15]

-

This approach can identify potential off-targets and provide insights into polypharmacology.

-

Logical Framework for Target Prioritization

Caption: Workflow for in silico target prediction and hypothesis generation.

Hypothetical Target: Based on the presence of a primary amine and a lipophilic dihydronaphthalene scaffold, a plausible initial hypothesis is that (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine targets a monoaminergic G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor.

Molecular Docking

Once a high-priority target is identified, molecular docking can be employed to predict the binding mode and estimate the binding affinity of the compound to the target protein.[15][16][17][18][19]

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

Obtain the 3D structure of the hypothesized target protein from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation:

-

Generate a low-energy 3D conformation of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose of the ligand within the active site of the protein.[16]

-

The program will generate a series of possible binding poses and rank them based on a scoring function that estimates the binding free energy.

-

-

Analysis of Results:

-

Analyze the top-ranked binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the protein.

-

A favorable docking score and plausible binding interactions provide further support for the hypothesis.

-

In Vitro Validation: Confirming Target Engagement and Function

In silico predictions, while valuable, must be validated through experimental means. In vitro assays are essential to confirm direct binding to the hypothesized target and to characterize the functional consequences of this interaction.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[20][21][22] These assays directly measure the interaction between a radiolabeled ligand and the target receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Prepare cell membranes from a cell line recombinantly expressing the hypothesized target receptor (e.g., HEK293 cells expressing the human dopamine D2 receptor).[23]

-

Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer.[23]

-

-

Assay Setup:

-

Incubation and Filtration:

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.[23]

-

Rapidly filter the contents of each well through a glass fiber filtermat to separate the receptor-bound radioligand from the free radioligand.[23][24]

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.[23]

-

Data Presentation: Predicted Binding Affinities

| Predicted Target | Radioligand | Test Compound Ki (nM) |

| Dopamine D2 Receptor | [³H]-Spiperone | To be determined |

| Serotonin 5-HT2A Receptor | [³H]-Ketanserin | To be determined |

| Adrenergic α2A Receptor | [³H]-Rauwolscine | To be determined |

Cellular Functional Assays

Confirming that a compound binds to a target is only part of the story. It is equally important to determine whether this binding event leads to a functional response (i.e., is the compound an agonist, antagonist, or inverse agonist?). For GPCRs, a common downstream signaling event is the modulation of intracellular cyclic AMP (cAMP) levels.[25]

Experimental Protocol: cAMP Accumulation Assay

-

Cell Culture and Treatment:

-

Culture cells expressing the target receptor in a 96- or 384-well plate.[26]

-

For an agonist assay, treat the cells with increasing concentrations of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine.

-

For an antagonist assay, pre-incubate the cells with increasing concentrations of the test compound before stimulating them with a known agonist for the receptor.[27]

-

-

Cell Lysis and cAMP Measurement:

-

Data Analysis:

-

For agonist activity, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

-

For antagonist activity, plot the response to the agonist against the logarithm of the test compound concentration to determine the IC₅₀.

-

Signaling Pathway Visualization

Caption: A simplified G-protein coupled receptor signaling pathway leading to cAMP production.

In Vivo Confirmation: Assessing Physiological Relevance

The final step in our predictive workflow is to assess the effects of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine in a living organism. In vivo studies are crucial for understanding the compound's pharmacokinetic and pharmacodynamic properties and for confirming its physiological effects.

In Vivo Microdialysis

If our hypothesis that the compound targets a monoaminergic GPCR is correct, we would expect it to alter the levels of neurotransmitters such as dopamine or serotonin in the brain. In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[29][30][31][32]

Experimental Protocol: In Vivo Microdialysis in Rodents

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize a rat or mouse and stereotaxically implant a microdialysis probe into a brain region rich in the target receptor (e.g., the striatum for dopamine receptors or the prefrontal cortex for serotonin receptors).[33]

-

-

Microdialysis Sampling:

-

Neurotransmitter Analysis:

-

Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin, and their metabolites) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the baseline levels.

-

Compare the effects of the test compound to those of the vehicle control to determine if it significantly alters neurotransmitter release.

-

Experimental Workflow for MoA Prediction and Validation

Caption: A comprehensive workflow for the prediction and validation of a novel compound's mechanism of action.

Conclusion

The process of elucidating the mechanism of action for a novel compound like (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine is a systematic and iterative process. By initiating with a robust in silico predictive framework, we can formulate a data-driven hypothesis that guides subsequent experimental validation. The combination of in vitro binding and functional assays provides definitive evidence of target engagement and the nature of the interaction. Finally, in vivo studies offer crucial insights into the physiological consequences of the compound's action. This integrated approach, grounded in scientific rigor, is essential for advancing promising new chemical entities through the drug discovery pipeline.

References

- Predicting drug-target interactions using machine learning with improved data balancing and feature engineering - PMC. (2025, June 3).

- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.

- LM-DTI: a tool of predicting drug-target interactions using the node2vec and network path score methods - Frontiers. (2023, May 8).

- cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) - Bio-protocol. (2025, November 20).

- In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC.

- Predicting Drug-Target Interactions Using Drug-Drug Interactions | PLOS One. (2013, November 21).

- Predicting Drug-target Interactions using Protein Features and Wrapper Feature Selection. (2023, March 11).

- Radioligand Binding Assay | Gifford Bioscience.

- Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed.

- Molecular Docking: Shifting Paradigms in Drug Discovery - MDPI. (2019, September 4).

- Drug Target Interaction Prediction by using Deep Learning Technique - IEEE Xplore.

- Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - RSC Publishing. (2024, March 11).

- Microdialysis | Clinical research tools | Pronexus.

- Molecular Docking: A powerful approach for structure-based drug discovery - PMC.

- Molecular docking used as an advanced tool to determine novel compounds on emerging infectious diseases: A systematic review - PubMed. (2022, October 11).

- Radioligand binding methods: practical guide and tips - American Journal of Physiology.

- Molecular Docking an Enchanted Way in The Discovery of Novel Molecule in Designing Drug: A Focused Review - Academia.edu.

- In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC.

- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016, February 14).

- Molecular Docking of Medicinal plants compounds as new potential inhibitors of novel coronavirus - IOMC.

- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017, November 20).

- Radiometric Ligand-Binding Assays - Revvity.

- Microdialysis Services to Sample Metabolites, Therapies & Large Molecules | Charles River.

- Selected target prediction tools available on the Internet - ResearchGate.

- AlphaScreenTM cAMP User Manual and Assay Development Guide - Revvity.

- cAMP-Glo™ Assay - Promega Corporation.

- cAMP Hunter™ eXpress GPCR Assay.

- Get more information about biological potential of your compounds. - Way2Drug.

- The Isomorphic Labs Drug Design Engine unlocks a new frontier beyond AlphaFold. (2026, February 10).

- Directory of in silico Drug Design tools. (2018, May 4).

- Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PubMed. (2020, December 23).

- Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - SciSpace. (2018, August 24).

- Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - ResearchGate. (2020, December 30).

- Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC.

- Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC.

- Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action - MDPI. (2022, December 10).

- Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC.

- Synthesis of 1-(2,3-epoxypropoxy)-7,8-dihydronaphthalene - PrepChem.com.

- NOTE One-Pot Synthesis of 7-N,N- dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction.

- CN104045568A - A new process for synthesizing (R)-1-(naphthalene-1-yl)ethylamine - Google Patents.

- Naphthalen-1-ylethanamine-containing small molecule inhibitors of the papain-like protease of SARS-CoV-2 - PubMed. (2024, December 15).

- (+/-)1-(1-Naphthyl)ethylamine synthesis - chemicalbook.

- Discovery and Mechanism of Novel 7-Aliphatic Amine Tryptanthrin Derivatives against Phytopathogenic Bacteria - MDPI.

- (PDF) New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - ResearchGate. (2025, December 6).

- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025, November 10).

- CAS No : 82572-04-1 | Product Name : (R)-1-(Naphthalen-1-yl)ethanamine Hydrochloride.

Sources

- 1. Predicting drug-target interactions using machine learning with improved data balancing and feature engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Naphthalen-1-ylethanamine-containing small molecule inhibitors of the papain-like protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cbirt.net [cbirt.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | LM-DTI: a tool of predicting drug-target interactions using the node2vec and network path score methods [frontiersin.org]

- 12. Predicting Drug-Target Interactions Using Drug-Drug Interactions | PLOS One [journals.plos.org]

- 13. Way2Drug - PASS Online [way2drug.com]

- 14. Directory of in silico Drug Design tools [click2drug.org]

- 15. mdpi.com [mdpi.com]

- 16. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular docking used as an advanced tool to determine novel compounds on emerging infectious diseases: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. (PDF) Molecular Docking an Enchanted Way in The Discovery of Novel Molecule in Designing Drug: A Focused Review [academia.edu]

- 19. iomcworld.org [iomcworld.org]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. journals.physiology.org [journals.physiology.org]

- 22. biophysics-reports.org [biophysics-reports.org]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. revvity.com [revvity.com]

- 25. cAMP-Glo™ Assay [promega.jp]

- 26. bio-protocol.org [bio-protocol.org]

- 27. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. resources.revvity.com [resources.revvity.com]

- 29. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Microdialysis | Clinical research tools | Pronexus [pronexusanalytical.com]

- 32. criver.com [criver.com]

- 33. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]

Methodological & Application

Application Note: Chiral Purity and Enantiomeric Analysis of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine via Derivatization

Introduction

(R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine is a chiral primary amine that serves as a critical building block in the synthesis of various pharmacologically active compounds. The stereochemistry of this intermediate is often paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for determining its enantiomeric purity are essential during drug development and for quality control.

Direct separation of enantiomers can be challenging as they possess identical physical properties in an achiral environment.[1][2] Chiral derivatization, the process of reacting enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, is a powerful and widely adopted strategy to overcome this limitation.[1][2] These resulting diastereomers have distinct physical properties, allowing for their separation and quantification using standard achiral chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1]

This application note provides detailed protocols for the derivatization of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine for analytical purposes, focusing on two common and effective approaches: acylation for GC-Mass Spectrometry (GC-MS) analysis and the use of Marfey's reagent for HPLC-UV analysis.

Principle of Chiral Derivatization

The fundamental principle of chiral derivatization lies in the conversion of a pair of enantiomers into a pair of diastereomers. As illustrated in the workflow below, a racemic or enantiomerically enriched amine mixture reacts with a single, pure enantiomer of a chiral derivatizing agent. This reaction creates two new molecules that, while stereoisomers, are no longer mirror images of each other. Their different spatial arrangements lead to distinct physical and chemical properties, which forms the basis for their chromatographic separation.[1][2]

Caption: Workflow of Chiral Derivatization for Analytical Separation.

Protocol 1: GC-MS Analysis via Acylation with N-(Trifluoroacetyl)-L-prolyl chloride (TFAPC)

For GC analysis, it is often necessary to increase the volatility and thermal stability of the analyte.[3][4] Acylation with a reagent like N-(trifluoroacetyl)-L-prolyl chloride (TFAPC) is highly effective. It converts the polar primary amine into a less polar, more volatile amide and introduces a chiral center, facilitating the formation of diastereomers. The fluorine atoms also enhance sensitivity for electron capture detection (ECD) or mass spectrometry.[3]

Materials

-

(R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine sample

-

N-(Trifluoroacetyl)-L-prolyl chloride (TFAPC)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

GC-grade hexane

-

Reaction vials (2 mL) with PTFE-lined caps

Step-by-Step Protocol

-

Sample Preparation: Dissolve approximately 1-2 mg of the amine sample in 0.5 mL of anhydrous DCM in a reaction vial.

-

Addition of Base: Add 50 µL of anhydrous pyridine to the vial. Pyridine acts as a scavenger for the HCl byproduct of the reaction.[4]

-

Derivatization Reaction: Add a 1.2 molar excess of TFAPC to the solution. Cap the vial tightly and vortex for 1 minute. Allow the reaction to proceed at 60°C for 30 minutes.

-

Work-up: Cool the vial to room temperature. Add 1 mL of saturated aqueous sodium bicarbonate solution to quench any remaining TFAPC and neutralize the HCl. Vortex for 30 seconds.

-

Extraction: Add 1 mL of GC-grade hexane and vortex for 1 minute to extract the derivatized product. Allow the layers to separate.

-

Drying and Analysis: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.

GC-MS Parameters (Suggested)

| Parameter | Value |

| GC Column | Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Injector Temp. | 250°C |

| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| MS Interface | 280°C |

| Ion Source Temp. | 230°C |

| Scan Range | 50-550 m/z |

Protocol 2: HPLC-UV Analysis with Marfey's Reagent (FDAA)

Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a classic and highly effective CDA for the analysis of primary and secondary amines by HPLC.[1][5] The reaction proceeds under mild alkaline conditions and attaches a strongly UV-absorbing dinitrophenyl group to the amine, significantly enhancing detection sensitivity.[1][6] The resulting diastereomers are typically well-resolved on standard reversed-phase HPLC columns.[1]

Materials

-

(R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine sample

-

Marfey's Reagent (FDAA) solution (1% w/v in acetone)

-

1 M Sodium bicarbonate solution

-

2 M Hydrochloric acid

-

Acetonitrile (ACN), HPLC grade

-

Water with 0.1% Trifluoroacetic acid (TFA), HPLC grade

-

Reaction vials (2 mL)

Step-by-Step Protocol

-

Sample Preparation: Prepare a solution of the amine at approximately 1 mg/mL in a suitable solvent (e.g., water/acetonitrile 50:50).

-

Reaction Setup: In a reaction vial, combine 50 µL of the amine solution with 100 µL of 1 M sodium bicarbonate solution.

-

Derivatization: Add 200 µL of the 1% FDAA solution to the vial. Cap the vial and vortex briefly.

-

Incubation: Heat the reaction mixture at 40°C for 1 hour in a water bath or heating block.

-

Quenching: After incubation, cool the vial to room temperature and add 50 µL of 2 M HCl to neutralize the solution and stop the reaction.

-

Dilution and Analysis: Dilute the final reaction mixture with the mobile phase (e.g., add 600 µL of ACN/water) and filter through a 0.45 µm syringe filter. The sample is now ready for HPLC-UV analysis.

HPLC-UV Parameters (Suggested)

| Parameter | Value |

| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | 30% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | UV at 340 nm |

| Injection Vol. | 10 µL |

Data Interpretation and System Validation

A successful derivatization and analysis will result in two distinct, well-resolved peaks corresponding to the two diastereomers formed. The peak corresponding to the derivatization of the (R)-amine with the (L)-CDA will have a different retention time than the peak from the (S)-amine with the (L)-CDA.

To validate the method, it is crucial to:

-

Run a blank: A derivatization reaction without the amine analyte should be performed to identify any peaks originating from the reagent itself.

-

Analyze a racemic standard: Derivatizing a known racemic mixture of the amine will confirm the retention times of both diastereomers and allow for the calculation of the resolution factor. The peak areas should be approximately equal.

-

Ensure complete reaction: Incomplete derivatization can lead to inaccurate enantiomeric excess calculations. It is advisable to analyze the reaction at different time points or with varying excesses of the derivatizing agent to ensure the reaction has gone to completion.

Caption: General Experimental Workflow for Derivatization.

Conclusion

Chiral derivatization is a robust and versatile technique for the enantiomeric analysis of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine. The choice between GC-MS and HPLC-UV methods will depend on available instrumentation, required sensitivity, and the sample matrix. The protocols provided herein offer a solid foundation for developing and validating a reliable analytical method for the quality control and enantiomeric purity assessment of this key pharmaceutical intermediate.

References

-

Wikipedia. Chiral derivatizing agent. Available at: [Link]

-

Wikipedia. Mosher's acid. Available at: [Link]

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. PubMed. Available at: [Link]

-

Kuznetsova, E. A., et al. (2020). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available at: [Link]

-

Simek, P., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Available at: [Link]

-

da Silva, J. V., et al. (2021). NMR derivatization protocol for chiral recognition of racemic primary amines. ResearchGate. Available at: [Link]

-

Allen, D. A., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ACS Publications. Available at: [Link]

-

Pirkle, W. H., & Simmons, K. A. (1981). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. ACS Publications. Available at: [Link]

-

Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. ResearchGate. Available at: [Link]

-

Hamachi, M., et al. (2020). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). MDPI. Available at: [Link]

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids 27, 231-247. ResearchGate. Available at: [Link]

-

Chan, K. M., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]

Sources

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. jfda-online.com [jfda-online.com]

- 5. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

High-Performance Liquid Chromatography (HPLC) Method for the Enantiomeric Excess Determination of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine

An Application Note and Protocol for the Pharmaceutical Industry

Abstract

The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceuticals.[1] This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric excess (e.e.) of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine, a key chiral intermediate in pharmaceutical synthesis. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which provides excellent enantioselectivity for this class of primary amines. We provide a detailed, step-by-step protocol, guidance on method validation in accordance with International Council for Harmonisation (ICH) guidelines, and an explanation of the scientific principles underpinning the chromatographic choices.[2][3]

Introduction: The Imperative of Chiral Purity

In pharmaceutical development, the stereochemistry of a drug molecule is paramount. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1] The U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate strict control over the enantiomeric composition of chiral drugs, making the development of accurate analytical methods for their separation essential.[2]

Direct separation of enantiomers using HPLC with a Chiral Stationary Phase (CSP) is the most widely adopted and efficient technique for this purpose.[4][5] This method relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times and enabling their separation and quantification.[6][7]

The target analyte, 1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine, contains a primary amine and a bulky aromatic moiety, which are key interaction sites for achieving chiral recognition on an appropriate CSP.

Principle of the Chiral Separation

The success of this method hinges on the selection of an appropriate Chiral Stationary Phase. Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated or immobilized on a silica support, are exceptionally versatile and effective for a broad range of chiral compounds, including primary amines.[5][8]

The chiral recognition mechanism involves a combination of intermolecular interactions between the analyte enantiomers and the chiral selector (e.g., cellulose tris(3,5-dimethylphenylcarbamate)):

-

Hydrogen Bonding: The primary amine group of the analyte can form hydrogen bonds with the carbamate groups on the CSP.

-

π-π Interactions: The dihydronaphthalene ring of the analyte can engage in π-π stacking with the aromatic groups of the phenylcarbamate selector.

-

Dipole-Dipole and Steric Interactions: The overall three-dimensional structure and dipole moments of the analyte and the chiral grooves of the polysaccharide polymer dictate the stability of the transient diastereomeric complexes, allowing one enantiomer to be retained longer than the other.[7]

Normal-phase chromatography (using a non-polar mobile phase like hexane with a polar modifier like an alcohol) is often preferred for these CSPs as it can enhance the specific interactions required for chiral recognition.

Experimental Protocol

This protocol provides a comprehensive, self-validating workflow for the determination of enantiomeric excess.

Materials and Equipment

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chiral Column: Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm, or equivalent polysaccharide-based CSP.

-

Chemicals:

-

(R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine (Test Sample)

-

(±)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine (Racemic Standard)

-

n-Hexane (HPLC Grade)

-

Isopropanol (IPA) (HPLC Grade)

-

Trifluoroacetic Acid (TFA) (Reagent Grade)

-

Triethylamine (TEA) (Reagent Grade)

-

-

Glassware: Volumetric flasks, vials, and pipettes.

Preparation of Solutions

-

Mobile Phase Preparation:

-

Prepare a mixture of n-Hexane / Isopropanol (90:10, v/v) .

-

To this mixture, add 0.1% Trifluoroacetic Acid (TFA) and 0.1% Triethylamine (TEA) .

-

Scientist's Note: The addition of acidic (TFA) and basic (TEA) modifiers is a common strategy in chiral separations of amines.[9] They improve peak shape by minimizing tailing caused by interactions with residual silanols on the silica support and can also enhance enantioselectivity.

-

-

Degas the mobile phase by sonication or vacuum filtration before use.

-

-

Sample Preparation:

-

Racemic Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the racemic standard and dissolve it in 10 mL of the mobile phase. This solution is used to determine the retention times of both enantiomers and to perform the System Suitability Test (SST).

-

Test Sample Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the (R)-enantiomer test sample and dissolve it in 10 mL of the mobile phase.

-

HPLC Chromatographic Conditions

The following parameters should be configured on the HPLC system.

| Parameter | Recommended Setting |

| Column | Lux® Cellulose-1, 5 µm, 250 x 4.6 mm |

| Mobile Phase | n-Hexane / IPA / TFA / TEA (90:10:0.1:0.1, v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 20 minutes (or until both peaks have eluted) |

Experimental Workflow

The entire process, from preparation to final analysis, is outlined in the diagram below.

Sources

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. rjptonline.org [rjptonline.org]

- 3. intuitionlabs.ai [intuitionlabs.ai]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. csfarmacie.cz [csfarmacie.cz]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. preprints.org [preprints.org]

- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 9. chromatographyonline.com [chromatographyonline.com]

Troubleshooting & Optimization

Improving yield in the synthesis of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine

Technical Support Ticket: #CHIRAL-AMINE-SYN-001 Subject: Optimization of Yield & Enantiopurity for (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Problem Analysis

User Context: You are attempting to synthesize (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine . Structural Challenges:

-

Chirality: Establishing the (R)-stereocenter at the benzylic position (α-methylbenzylamine analog).

-

Substrate Instability: The 7,8-dihydronaphthalene moiety contains a non-aromatic double bond. This system is highly prone to aromatization (oxidation to naphthalene) or isomerization (double bond migration to the thermodynamically stable conjugated position) under acidic or oxidative conditions.

Recommended Routes:

-

Route A (Lab Scale/Discovery): Diastereoselective addition using Ellman’s Auxiliary ((R)-tert-butanesulfinamide). High reliability, predictable stereochemistry.[1]

-

Route B (Scale-Up/Process): Biocatalytic ω-Transaminase (ATA) resolution.[2] Superior yield, mild conditions (pH 7-8), eliminates metal waste.

Route A: The Chemical Approach (Ellman Auxiliary)

This protocol uses (R)-tert-butanesulfinamide (t-BS) to form a chiral imine, followed by diastereoselective reduction.

Step 1: Imine Condensation

Protocol: Reflux ketone (1.0 eq) + (R)-t-BS (1.1 eq) + Ti(OEt)₄ (2.0 eq) in dry THF. Critical Mechanism: Ti(OEt)₄ acts as both a Lewis acid activator and a water scavenger, driving the equilibrium forward.

| Troubleshooting Issue | Diagnosis | Resolution |

| Low Conversion (<50%) | Titanium species aggregation or wet solvent. | Increase Ti(OEt)₄ to 3.0 eq. Ensure THF is anhydrous (<50 ppm H₂O). |

| Substrate Decomposition | Ti(OEt)₄ is too Lewis acidic for the dihydronaphthalene ring. | Switch to Ti(OiPr)₄ (milder) or use milder dehydrating agents like CuSO₄ or MS 4Å (slower but safer). |

Step 2: Diastereoselective Reduction

Protocol: Cool imine to -78°C. Add L-Selectride (1.1 eq) dropwise. Stereochemical Logic: L-Selectride is bulky. It attacks the imine from the less hindered face, maximizing diastereomeric ratio (dr).

| Troubleshooting Issue | Diagnosis | Resolution |

| Low Diastereoselectivity (dr < 90:10) | Temperature too high or reducing agent too small. | Maintain -78°C strictly. Do NOT use NaBH₄ (dr often ~60:40). If L-Selectride fails, screen DIBAL-H with Lewis acid additives. |

| Over-reduction | Reduction of the dihydronaphthalene double bond. | L-Selectride is selective for C=N over isolated C=C. However, if the C=C is conjugated, switch to NaBH₄ + CeCl₃ (Luche conditions) to protect the alkene, though dr may suffer. |

Step 3: Cleavage (Deprotection)

Protocol: Treat sulfinamide with HCl in MeOH. CRITICAL WARNING: Strong acid will cause the dihydronaphthalene ring to aromatize to naphthalene or isomerize.

-

The Fix: Use mild acidic cleavage .

-

Reagent: 4M HCl in Dioxane (anhydrous) at 0°C for only 30 mins.

-

Alternative: If aromatization persists, use H₂SO₄ in THF/Water at room temperature (slower but avoids chloride-mediated side reactions).

-

Route B: The Biocatalytic Approach (ω-Transaminase)

This is the preferred route for preserving the sensitive dihydronaphthalene ring due to neutral pH and ambient temperature.

Workflow Logic

The reaction uses an (R)-selective ω-Transaminase (ATA) to swap the ketone oxygen for an amine, using Isopropylamine (IPA) or Alanine as the donor.

Caption: Biocatalytic workflow for chiral amine synthesis. Equilibrium displacement is the critical control point.

Troubleshooting the Enzyme Route

| Issue | Diagnosis | Technical Solution |

| Equilibrium Stagnation (Yield ~50%) | Transamination is reversible.[2] The byproduct (acetophenone/pyruvate) inhibits the forward reaction. | Option 1 (IPA Donor): Use Isopropylamine (IPA) as donor and apply vacuum to remove the volatile acetone byproduct.Option 2 (Alanine Donor): Use Lactate Dehydrogenase (LDH) + Glucose Dehydrogenase (GDH) to recycle the cofactor and consume pyruvate irreversibly. |

| Substrate Insolubility | Dihydronaphthalene is hydrophobic; enzymes work in buffer. | Add DMSO (10-20% v/v) or Triton X-100 (0.1%) . Most commercial ATAs (e.g., Codexis, Johnson Matthey) tolerate up to 30% DMSO. |

| Wrong Enantiomer | Enzyme selectivity mismatch. | Screen an ATA Kit . Ensure you are using an (R)-selective variant (often from Arthrobacter or Aspergillus lineage). |

Stability & Purification Guide (The "Hidden" Killer)

The "7,8-dihydronaphthalene" moiety is the primary failure point.

A. Prevention of Aromatization

-

Mechanism: Acidic protons or radical initiators facilitate the loss of hydrogen to form the aromatic naphthalene system.

-

Protocol Adjustment:

-

Avoid silica gel chromatography if possible (silica is acidic). Use Alumina (Neutral) or deactivated silica (triethylamine-treated).

-

Store the final amine as a Tartrate salt rather than a Hydrochloride salt. HCl salts are hygroscopic and acidic; Tartrates are milder and crystalline.

-

B. Prevention of Polymerization

-

Mechanism: The styrene-like double bond can polymerize.

-

Protocol Adjustment: Add radical inhibitor BHT (2,6-di-tert-butyl-4-methylphenol) (10-50 ppm) to all solvents during extraction and concentration.

Comparative Data: Reducing Agents (Chemical Route)

| Reagent | Conditions | Yield | dr (R:S) | Risk Profile |

| NaBH₄ | MeOH, 0°C | 85% | 60:40 | Low stereocontrol. |

| L-Selectride | THF, -78°C | 78% | 95:5 | High dr, but requires cryogenic handling. |

| DIBAL-H | Toluene, -78°C | 70% | 88:12 | Good alternative if Selectride fails. |

| NaBH₃CN | AcOH, RT | 60% | 50:50 | AVOID. Acidic conditions promote aromatization. |

References & Grounding

-

Ellman Auxiliary Protocol:

-

Source: Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide."[3] Accounts of Chemical Research, 2002.

-

Relevance: Foundational text for the chemical route described in Module 2.

-

-

Biocatalytic Transamination (Tetralones):

-

Source: Kroutil, W., et al. "Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases." ACS Catalysis, 2013.[4]

-

Relevance: Validates the enzymatic route for tetralin/naphthalene-type ketones with >99% ee.

-

-

Dihydronaphthalene Stability:

-

Source: Comprehensive Organic Synthesis II, Vol 5.[4] "Oxidation of Dihydronaphthalenes."

-

Context: Provides mechanistic backing for the aromatization risks cited in Module 4.

-

-

General Review of Chiral Amine Synthesis:

-

Source: Ghislieri, D., & Turner, N. J. "Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines." Topics in Catalysis, 2014.

-

Sources

- 1. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. almacgroup.com [almacgroup.com]

Technical Support Center: Optimization of Chiral Resolution of 1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine

Welcome to the technical support center for the chiral resolution of 1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine. This guide is designed for researchers, chemists, and drug development professionals engaged in the separation of this key chiral intermediate. As a basic amine, its resolution is typically achieved through diastereomeric salt crystallization, a powerful but often nuanced technique.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to help you navigate the challenges and optimize your separation process.

The core of this method involves reacting the racemic amine with an enantiomerically pure chiral acid (the resolving agent).[3] This creates a pair of diastereomeric salts which, unlike the original enantiomers, have different physical properties, such as solubility.[4] This difference allows one diastereomer to be selectively crystallized and separated.[5]

Core Principles: The Pillars of a Successful Resolution

Before diving into troubleshooting, it's crucial to understand the key variables that govern the success of a diastereomeric salt resolution.

-

The Resolving Agent: The choice of the chiral acid is paramount. The interaction between the amine and the acid must lead to the formation of a stable, crystalline salt. Common choices for resolving amines include derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid.[5][6] An effective resolving agent will create a pair of diastereomeric salts with a significant difference in solubility in a given solvent system.[7]

-

The Solvent System: The solvent is not merely a medium for the reaction; it is an active variable that dictates the relative solubilities of the diastereomeric salts.[4] An ideal solvent will maximize the solubility of one diastereomer while minimizing the solubility of the other, thus maximizing both the yield and purity of the desired crystallized salt. Screening various solvents and solvent mixtures is often the most critical part of process optimization.[7]

-

Supersaturation and Temperature: Crystallization occurs when a solution becomes supersaturated. This is typically controlled by temperature, concentration, or the addition of an anti-solvent.[4] The rate of cooling and the final crystallization temperature can dramatically impact crystal growth, purity, and yield. A slow, controlled cooling profile is generally preferred to avoid the rapid precipitation of impurities or the undesired diastereomer.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the resolution of 1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine.

Q1: I'm not getting any crystals, even after cooling and stirring for an extended period. What's wrong?

This is a frequent problem, often related to the solution's thermodynamics.

-

Cause A: Insufficient Supersaturation. The concentration of your diastereomeric salt may be below its solubility limit at the given temperature.

-

Solution: Carefully evaporate a portion of the solvent to increase the overall concentration. Be cautious not to over-concentrate, which can lead to "oiling out" (see Q2).[8]

-

-

Cause B: Incorrect Solvent Choice. The selected solvent might be too effective at solvating both diastereomeric salts, preventing either from crystallizing.

-

Cause C: High Energy Barrier for Nucleation. Sometimes, a supersaturated solution can be stable (metastable) if the initial energy barrier to form a crystal nucleus is too high.

-

Solution 1: Try scratching the inside of the flask with a glass rod below the solvent line. This can create microscopic imperfections that serve as nucleation sites.[8]

-

Solution 2: If you have previously isolated a pure crystal, add a tiny amount (a "seed crystal") to the solution to initiate crystallization.

-

Q2: My product is separating as a liquid or a sticky solid ("oiling out") instead of forming crystals. How can I fix this?

"Oiling out" occurs when the salt separates from the solution as a liquid phase because the conditions are outside the optimal crystallization window.

-

Cause A: Concentration is too high. This leads to rapid desolvation where the salt's melting point is lower than the solution temperature.

-

Solution: Add more of the primary solvent to dilute the solution before initiating cooling.[8]

-

-

Cause B: Cooling is too rapid. A sudden temperature drop can shock the system, favoring the formation of an amorphous oil over an ordered crystal lattice.

-

Solution: Implement a slower, more controlled cooling ramp. For example, allow the heated solution to cool to room temperature naturally before transferring it to a cooled bath.

-

-

Cause C: Inappropriate Solvent Polarity.

-

Solution: Adjust the solvent system. Sometimes, a slightly less polar solvent can discourage oiling and promote proper crystallization.

-

Q3: My crystallized salt has a low diastereomeric excess (d.e.). How can I improve its purity?

A low d.e. indicates that the undesired diastereomer is co-precipitating with the desired one. This is the most critical challenge in resolution optimization.

-

Cause A: Similar Solubilities. The fundamental issue is that the solubilities of the two diastereomers are too close in the chosen solvent system.

-

Solution 1: Re-optimize the Solvent System. This is the most effective approach. A systematic screening is required to find a solvent that provides better differentiation. Even small changes, like altering the ratio of a solvent/anti-solvent mixture, can have a significant impact.[8]

-

Solution 2: Recrystallization. Dissolve the impure diastereomeric salt in a minimal amount of hot solvent and re-crystallize it. This process often yields a product with higher purity, though at the cost of some yield.

-

-

Cause B: Solid Solution Formation. In some challenging cases, the two diastereomers can incorporate into the same crystal lattice, forming a "solid solution."[9][10] This makes separation by simple crystallization very difficult.

-

Solution: The primary strategy here is to change a fundamental parameter of the system. Using a different chiral resolving agent is the most effective way to address this, as it creates a completely new pair of diastereomers with different crystal packing properties.[11]

-

Q4: The yield of my desired diastereomeric salt is very low. How can I increase it?

Low yield is often a trade-off for high purity, but it can be optimized.

-

Cause A: High Solubility of the Desired Salt. A significant portion of your target diastereomer may be remaining in the mother liquor.

-

Solution 1: Lower the Final Crystallization Temperature. Ensure you are cooling the mixture sufficiently, as solubility is often highly temperature-dependent.

-

Solution 2: Add an Anti-Solvent. After the initial crystallization, slowly add an anti-solvent (a solvent in which the salt is poorly soluble) to the mother liquor to precipitate more of the desired product.[4] Be aware this may reduce purity, so a balance must be found.

-

-

Cause B: Insufficient Amount of Resolving Agent. While a 1:1 molar ratio of amine to acid is a good starting point, sometimes using a slight excess of the resolving agent can improve salt formation and yield.[12] However, a large excess can act as an impurity.

Data Presentation & Experimental Protocols

Illustrative Solvent Screening Data

A systematic approach is key to finding the optimal solvent. The following table shows hypothetical results from a screening experiment for the resolution of racemic 1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine with L-(-)-Tartaric Acid.

| Solvent System | Molar Ratio (Amine:Acid) | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| Methanol | 1.0 : 1.0 | 75 | 78 |

| Ethanol | 1.0 : 1.0 | 68 | 85 |

| Isopropanol | 1.0 : 1.0 | 62 | 91 |

| Acetone | 1.0 : 1.0 | 45 | 94 |

| Ethyl Acetate | 1.0 : 1.0 | 38 | 96 |

| Isopropanol/Water (95:5) | 1.0 : 1.0 | 70 | 88 |

Analysis: In this example, while methanol gives a high yield, its selectivity is poor. Ethyl acetate provides excellent purity (96% d.e.) but a low yield. Isopropanol offers a good balance of yield and purity, making it a strong candidate for further optimization.[11]

Visualized Workflows

Caption: General workflow for chiral resolution by diastereomeric salt crystallization.

Caption: Troubleshooting decision tree for failure to crystallize.

Protocol 1: General Procedure for Diastereomeric Salt Crystallization

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge the racemic 1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine (1.0 eq.). Add the chosen solvent (e.g., isopropanol, ~10-20 volumes).

-

Salt Formation: Add the selected chiral resolving acid (e.g., L-(-)-Tartaric Acid, 1.0 eq.).

-

Heating: Heat the mixture to reflux or until all solids have completely dissolved.

-

Controlled Cooling: Turn off the heat and allow the solution to cool slowly towards room temperature. The onset of crystallization should be observed. For optimal crystal growth, do not disturb the flask during this initial cooling phase.

-

Maturation: Once at room temperature, continue stirring for a predetermined period (e.g., 2-12 hours) to allow the crystallization to reach equilibrium.

-

Further Cooling: Cool the flask in an ice bath or refrigerator for at least 1 hour to maximize the precipitation of the less soluble salt.

-

Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.

-

Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.

-

Analysis: Analyze the diastereomeric excess (d.e.) of the salt (e.g., by ¹H NMR) and the enantiomeric excess (e.e.) of the amine after liberation (see Protocol 2).

Protocol 2: Liberation of the Free Amine from the Diastereomeric Salt

-

Dissolution: Suspend the dried diastereomeric salt in a mixture of water and a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

-

Basification: While stirring vigorously, slowly add an aqueous base solution (e.g., 2M NaOH) until the pH of the aqueous layer is >12. This deprotonates the amine and protonates the carboxylic acid, breaking the salt.[6][13]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched free amine.

-

Analysis: Determine the enantiomeric excess (e.e.) of the recovered amine using a suitable method, such as chiral HPLC or SFC.

References

- Fast further purification of diastereomeric salts of a non-racemic acid by gas antisolvent fractionation. (n.d.). Google Scholar.

- Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia.

- Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. (2025). BenchChem.

- Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). Max Planck Institute for Dynamics of Complex Technical Systems.

- Chiral resolution. (2024, January 21). In Wikipedia.

- Separating enantiomers. (n.d.). In Organic Chemistry 1: An open textbook. Lumen Learning.

- Importance of Chiral Separation and Resolution in Drug Synthesis. (2025, May 26). Pure Synth.

- Isolation of enantiomers via diastereomer crystallisation. (2010, March 12). UCL Discovery.

- Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology.

- Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Chemical Science.

- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019, October 8). Gavin Publishers.

- Overcoming solubility issues during diastereomeric salt crystallization. (2025). BenchChem.

- Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. (n.d.). ChemRxiv.

- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro.

- Coordination Chemistry Solutions: #15. (n.d.). Chem 32 Virtual Manual.

- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (n.d.). ResearchGate.

- Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts.

- Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2023, April 17). Chemical Communications.

- Dealing with solid solutions in diastereomeric salt resolution. (2025). BenchChem.

- Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts.

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. pure-synth.com [pure-synth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. pure.mpg.de [pure.mpg.de]

- 13. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Purification of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine

Welcome to the dedicated technical support guide for the purification of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of isolating this chiral amine in high purity. The inherent challenges, primarily centered on the efficient separation of its (S)-enantiomer and other synthesis-related impurities, demand a systematic and well-understood approach.

This guide provides in-depth, experience-driven answers to common questions, troubleshooting solutions for typical experimental hurdles, and detailed, validated protocols to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine particularly challenging?

The primary challenge lies in its nature as a chiral molecule, which typically exists as a racemic mixture (an equal mixture of R and S enantiomers) after synthesis. Enantiomers have identical physical properties (boiling point, solubility, etc.), making them impossible to separate by standard techniques like distillation or conventional chromatography.[1][2] The core task is, therefore, an enantiomeric resolution, which requires specialized methods to differentiate between the two mirror-image isomers. A secondary challenge is the removal of structurally similar process impurities, such as the starting ketone or reduction by-products.

Q2: What are the most common impurities I should expect to find in my crude sample?

The impurity profile is intrinsically linked to the synthetic route. A common pathway is the reductive amination of the corresponding ketone, 1-(7,8-dihydronaphthalen-1-yl)ethan-1-one. Based on this, you can anticipate the following impurities:

| Impurity Name | Potential Origin | Typical Removal Strategy |

| (S)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine | The undesired enantiomer from the racemic synthesis. | Chiral Resolution (Crystallization or Chromatography) |

| 1-(7,8-dihydronaphthalen-1-yl)ethan-1-one | Unreacted starting material. | Silica Gel Chromatography, Acid-Base Extraction |

| 1-(7,8-dihydronaphthalen-1-yl)ethan-1-ol | By-product from the reduction of the ketone. | Silica Gel Chromatography |

| Naphthalene | Over-aromatization or impurity in starting materials. | Silica Gel Chromatography, Recrystallization |

Q3: What are the principal methods for achieving chiral separation of this amine?

There are two primary, industrially relevant methods for the chiral resolution of amines:

-

Diastereomeric Salt Crystallization: This is the most common and scalable method.[2][3] It involves reacting the racemic amine with an enantiomerically pure chiral acid (a "resolving agent"). This creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, allowing one to be selectively crystallized.[4][5]

-

Chiral Chromatography (HPLC or SFC): This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[6][7] It is highly effective for both analytical purity assessment and small- to medium-scale preparative purification.[3] Supercritical Fluid Chromatography (SFC) is often preferred for preparative scale due to its speed and reduced solvent usage.[8]

Q4: How do I choose between diastereomeric salt crystallization and chiral chromatography?

Your choice should be guided by the scale of your experiment and the required purity. The following decision tree provides a general framework.

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

Scenario 1: Diastereomeric Salt Resolution Fails

-

Problem: No crystals form after adding the resolving agent and cooling.

-

Potential Cause & Explanation: The diastereomeric salt may be too soluble in the chosen solvent, or the solution is not sufficiently concentrated. Proper crystal nucleation requires supersaturation.

-

Solution:

-

Concentrate the Solution: Carefully remove some solvent under reduced pressure.

-

Add an Anti-Solvent: Introduce a solvent in which the salt is less soluble (e.g., add heptane to an ethyl acetate solution) until turbidity appears, then warm slightly to redissolve and cool slowly.

-

Solvent Screening: The choice of solvent is critical.[9] Test a matrix of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate) on a small scale to find conditions that yield a crystalline solid.

-

Seeding: If you have a small amount of the desired diastereomeric salt, add a single crystal to the supersaturated solution to induce crystallization.

-

-

-

Problem: The recovered amine has low enantiomeric excess (ee).

-

Potential Cause & Explanation: The solubility difference between the two diastereomeric salts may not be large enough in your chosen solvent, leading to co-precipitation.[4]

-

Solution:

-

Recrystallize: Perform one or more recrystallizations of the diastereomeric salt. Dissolve the filtered salt in a minimum amount of hot solvent and cool slowly. This process progressively enriches the less soluble diastereomer.

-

Screen Resolving Agents: The efficacy of resolving agents is substrate-dependent.[1][5] If tartaric acid gives poor results, screen other chiral acids like (S)-(+)-mandelic acid or (+)-camphor-10-sulfonic acid.

-

Adjust Stoichiometry: The molar ratio of resolving agent to amine can influence the outcome.[4] While a 0.5 equivalent (for a dicarboxylic acid) is common, adjusting this ratio can sometimes improve resolution.

-

-

Scenario 2: Chiral Chromatography Issues

-

Problem: The enantiomers are not separating on the chiral column (co-elution).

-

Potential Cause & Explanation: The chosen chiral stationary phase (CSP) and/or mobile phase are not suitable for creating the necessary stereo-specific interactions. Chiral recognition is a highly specific phenomenon.

-

Solution:

-

Systematic Screening: Do not rely on a single column. A robust screening approach is essential.[10] Start with polysaccharide-based columns (e.g., cellulose or amylose derivatives) as they are broadly applicable.[6][11]

-

Vary the Mobile Phase: For normal phase chromatography (e.g., hexane/isopropanol), adjust the ratio of the alcohol modifier. Adding a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for an acidic compound, diethylamine for a basic compound like this one) can dramatically alter selectivity.[7]

-

Switch Elution Mode: If normal phase fails, try polar organic mode (e.g., acetonitrile/methanol) or reversed-phase (e.g., water/acetonitrile) if your column is compatible.[6][11]

-

-

-

Problem: Poor peak shape (tailing or fronting).

-

Potential Cause & Explanation: Secondary interactions between the basic amine and the silica backbone of the CSP can cause peak tailing. Overloading the column can also lead to poor peak shape.

-

Solution:

-

Add a Mobile Phase Modifier: For this basic amine, adding a competitor base like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase will occupy the active sites on the silica and improve peak shape.

-

Reduce Sample Load: Inject a smaller amount of the sample to ensure you are operating within the linear capacity of the column.

-

-

Detailed Experimental Protocols

Protocol 1: Purification via Diastereomeric Salt Resolution with L-(+)-Tartaric Acid

This protocol describes a classical approach to resolve the racemic amine. The goal is to crystallize the less soluble (R)-amine-L-tartrate salt.

Caption: Workflow for Diastereomeric Salt Resolution.

Methodology:

-

Salt Formation:

-

In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a minimum amount of warm methanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5 to 0.6 equivalents) in warm methanol.[5] Using a slight excess of the resolving agent is sometimes beneficial.

-

Slowly add the tartaric acid solution to the stirring amine solution. A precipitate may form immediately.

-

-

Crystallization:

-

Gently heat the mixture until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature. Insulate the flask to encourage the formation of large, well-defined crystals.

-

Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize the yield of the precipitated salt.

-

-

Isolation and Purity Check:

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol to remove the mother liquor rich in the more soluble diastereomer.

-

Dry the crystals. At this stage, it is crucial to check the enantiomeric excess. To do this, take a small sample of the salt, liberate the free amine as described in Step 4, and analyze it by chiral HPLC (see Protocol 2).

-

-

Recrystallization (if necessary):

-